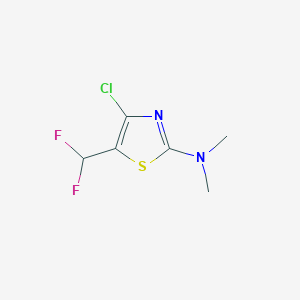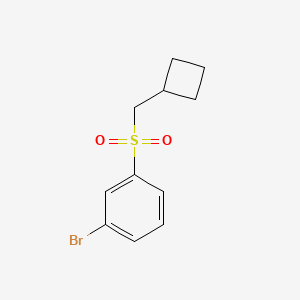
2-Thiazolamine, 4-chloro-5-(difluoromethyl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolamine, 4-chloro-5-(difluoromethyl)-N,N-dimethyl- is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 4-chloro-5-(difluoromethyl)-N,N-dimethyl- typically involves the reaction of 2-aminothiazole derivatives with appropriate chlorinating and fluorinating agents. One common method includes the chlorination of 2-aminothiazole followed by the introduction of difluoromethyl groups under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Thiazolamine, 4-chloro-5-(difluoromethyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Thiazolamine, 4-chloro-5-(difluoromethyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Thiazolamine, 4-chloro-5-(difluoromethyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
類似化合物との比較
Similar Compounds
- 2-Thiazolamine, 4-chloro-5-methyl-
- 2-Thiazolamine, 4-chloro-5-(trifluoromethyl)-N,N-dimethyl-
- 2-Thiazolamine, 4-chloro-5-(fluoromethyl)-N,N-dimethyl-
Uniqueness
2-Thiazolamine, 4-chloro-5-(difluoromethyl)-N,N-dimethyl- is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
2149589-89-7 |
|---|---|
分子式 |
C6H7ClF2N2S |
分子量 |
212.65 g/mol |
IUPAC名 |
4-chloro-5-(difluoromethyl)-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H7ClF2N2S/c1-11(2)6-10-4(7)3(12-6)5(8)9/h5H,1-2H3 |
InChIキー |
ZCXFKYQKCVTMAP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=C(S1)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12071217.png)



![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)



